molecular formula C17H17N3O4 B608383 [4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea CAS No. 919767-02-5

[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea

Numéro de catalogue B608383
Numéro CAS: 919767-02-5
Poids moléculaire: 327.33
Clé InChI: FDEJMZJEHJWMRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

KRN383 also inhibited the proliferation of the ITD-positive cell lines with IC(50) values of < or =2.9 nM. A single oral administration of 80 mg/kg of KRN383 eradicated ITD-positive xenograft tumors in nude mice and prolonged the survival of SCID mice carrying ITD-positive AML cells. The effectiveness of a single oral dose of KRN383 suggests that it has the potential to be used in a wide variety of clinical regimens, including multicycle and combination therapies.

Applications De Recherche Scientifique

Antiproliferative and Anticancer Potential

Research indicates significant antiproliferative activity of similar compounds against various cancer cell lines. For example, urea derivatives with hydroxy group or one halogen atom showed moderate effects against multiple cell lines, with stronger activity against breast carcinoma MCF-7 cell line. Bis-ureas with hydroxy and fluoro substituents exhibited extreme selectivity against MCF-7 cells. These findings suggest potential applications in the development of breast carcinoma drugs (Perković et al., 2016). Similarly, quinoline derivatives have been synthesized and evaluated for antiproliferative activities against cancer cell lines like HeLa (cervix cancer cell line) and MDA-MB-435 (melanoma), highlighting their potential as anticancer agents (Ahsan et al., 2016).

Antibacterial and Antimicrobial Applications

Several quinoline derivatives exhibit notable antibacterial and antimicrobial properties. Compounds synthesized from 4-hydroxy-7-methoxyquinolin-2(1H)-one demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Hamama et al., 2015). Moreover, [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives also showed good antibacterial and antifungal activities against pathogenic strains, suggesting a role in antimicrobial treatments (Thomas et al., 2010).

Neuropharmacological Applications

Compounds similar to [4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea have been explored for their neuropharmacological effects. For instance, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a putative trace amine receptor ligand, demonstrated antidepressant-like effects in animal models, indicating potential applications in treating depression (Dhir & Kulkarni, 2011).

Chemotherapeutic Synthesis

The synthesis of novel quinoline and oxadiazole derivatives suggests their application in chemotherapy. For instance, certain synthesized quinoline derivatives demonstrated antiproliferative activity, indicating their potential in cancer treatment (Ahsan et al., 2016).

Propriétés

Numéro CAS

919767-02-5

Nom du produit

[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea

Formule moléculaire

C17H17N3O4

Poids moléculaire

327.33

Nom IUPAC

1-(4-((7-hydroxy-6-methoxyquinolin-4-yl)oxy)cyclohexa-1,5-dien-1-yl)urea

InChI

InChI=1S/C17H17N3O4/c1-23-16-8-12-13(9-14(16)21)19-7-6-15(12)24-11-4-2-10(3-5-11)20-17(18)22/h2-4,6-9,11,21H,5H2,1H3,(H3,18,20,22)

Clé InChI

FDEJMZJEHJWMRY-UHFFFAOYSA-N

SMILES

O=C(N)NC1=CCC(OC2=CC=NC3=CC(O)=C(OC)C=C23)C=C1

Apparence

Solid powder

Pureté

>98%

Durée de conservation

>5 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

KRN383, KRN 383, KRN-383

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea
Reactant of Route 2
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea
Reactant of Route 3
Reactant of Route 3
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea
Reactant of Route 4
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea
Reactant of Route 5
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea
Reactant of Route 6
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.